N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic derivative featuring a fused benzofuro[3,2-d]pyrimidine core. Key structural attributes include:
- N-(3,4-Dimethylphenyl)acetamide side chain: Enhances hydrophobic interactions, with methyl groups likely improving metabolic stability compared to unsubstituted phenyl analogs.
- 2,4-Dioxo functionality: Contributes to hydrogen-bonding interactions with biological targets, such as enzymes or receptors .
Properties
CAS No. |
892420-92-7 |
|---|---|
Molecular Formula |
C25H21N3O5 |
Molecular Weight |
443.459 |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O5/c1-15-9-10-17(12-16(15)2)26-21(29)14-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)13-18-6-5-11-32-18/h3-12H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
JYBSESFKQIGBIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural framework that may contribute to its diverse biological effects, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 319.4 g/mol. Its structure includes a fused heterocyclic system characteristic of pyrimidines and furan derivatives, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | GOLPSKYPFAGMFT-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar furan and pyrimidine structures have demonstrated reduced cell viability in HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cell lines with cell viability percentages as low as 33% compared to standard chemotherapeutics like doxorubicin .
Case Study:
A study on related compounds indicated that modifications in substituents on the phenyl ring significantly influenced anticancer activity. The presence of electron-donating groups increased potency against cancer cells .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Research indicates that derivatives with similar structural motifs show promising antibacterial and antifungal activities. For instance, compounds exhibiting furan moieties have been reported to possess strong antibacterial effects against strains like E. coli and S. aureus, with inhibition zones ranging from 12 to 19 mm at concentrations of 10 mg/mL .
Table: Antimicrobial Activity Against Various Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 16 | 230 |
| Compound B | S. aureus | 13 | 265 |
| Compound C | B. cereus | 10 | 280 |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance mechanisms. These interactions can lead to modulation of cellular pathways that promote apoptosis in cancer cells or inhibit bacterial growth.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities:
- Anticancer Properties : It has shown promising results in inhibiting the growth of various cancer cell lines. The compound's structural features may enhance its interaction with biological targets involved in cancer progression.
- Antimicrobial Activity : The presence of the furan and benzofuro moieties suggests potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Some derivatives of similar structures have been noted for their anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.
Synthetic Methodologies
The synthesis of N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions.
General Synthetic Route
- Formation of the Benzofuro-Pyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of the Furan Moiety : The furan ring can be introduced through electrophilic aromatic substitution or via coupling reactions.
- Final Acetamide Coupling : The acetamide group is introduced in the final step under controlled conditions to yield the target compound.
Comparative Analysis with Related Compounds
Several compounds share structural features with this compound. Notable examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-N'-(furan-2-carboxy)urea | Fluorophenyl group; urea linkage | Anticancer activity |
| 5-methyl-N-(phenyl)thiazole-2-carboxamide | Thiazole ring; carboxamide | Antimicrobial properties |
| 6-methoxy-N-(naphthalen-1-yl)nicotinamide | Nicotinamide structure; naphthalene | Neuroprotective effects |
These compounds highlight the diversity within this chemical class while underscoring the unique structural characteristics of this compound that may contribute to its distinct biological properties.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Findings :
Analogues with Varied Heterocyclic Cores
Key Findings :
Functional Group Modifications
Key Findings :
- Acetamide Linkage : Common in all compounds; critical for hydrogen bonding with enzymatic targets (e.g., kinases, polymerases).
Physicochemical and ADMET Considerations
Preparation Methods
Core Benzofuropyrimidinone Formation
The benzofuro[3,2-d]pyrimidin-2,4(1H,3H)-dione core is synthesized via cyclocondensation of substituted benzofuran-2-carboxylic acid derivatives with urea or thiourea under alkaline conditions. For example, 3-(furan-2-ylmethyl)-substituted precursors are prepared by alkylating 2-hydroxybenzofuran-3-carboxylic acid with furfuryl bromide in the presence of potassium carbonate, yielding intermediates with >85% purity after recrystallization. Cyclization with thiourea in ethanol containing potassium hydroxide at 80°C for 6 hours generates the pyrimidinone ring, with the thioether variant serving as a key intermediate for subsequent functionalization.
N-Alkylation and Acetamide Coupling
One-Pot Tandem Synthesis
A streamlined one-pot method leveraging directed ortho-lithiation and Negishi cross-coupling has been adapted for benzofuropyrimidines. This approach combines:
- Directed Lithiation : 2-Fluoropyridine derivatives are treated with lithium diisopropylamide (LDA) at −78°C to generate aryl lithium species.
- Zincation and Cross-Coupling : Transmetallation with zinc chloride followed by palladium-catalyzed coupling with 2-bromophenyl acetate derivatives yields intermediates for intramolecular cyclization.
- Cyclization : Heating at 70°C in tetrahydrofuran (THF) with potassium tert-butoxide induces cyclization, forming the benzofuropyrimidinone core in 89–92% yield.
Reaction Optimization Strategies
Catalytic Systems
| Parameter | Conditions | Yield Improvement | Source |
|---|---|---|---|
| Base | Cs2CO3 vs. K2CO3 | +15% | |
| Solvent | DMF vs. acetonitrile | +22% | |
| Catalyst Loading | 2 mol % Pd/XPhos vs. 1 mol % | +18% |
Switching from potassium to cesium carbonate enhances alkylation efficiency due to improved solubility of intermediates. Polar aprotic solvents like DMF stabilize transition states in SN2 reactions, while palladium catalysts with XPhos ligands suppress β-hydride elimination during cross-coupling.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (7:3) remove unreacted starting materials, yielding crystals with 99.2% purity.
- Chromatography : Gradient elution (hexane → ethyl acetate) resolves regioisomeric byproducts arising from competing O- vs. N-alkylation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multi-step | 5 | 58 | 95.4 | Moderate |
| One-pot | 3 | 82 | 98.1 | High |
The one-pot method reduces intermediate isolation steps, minimizing yield losses and operational costs. However, it requires stringent temperature control (−78°C for lithiation), complicating industrial adaptation.
Industrial Production Considerations
Scale-up challenges include:
- Exothermic Reactions : Gradual addition of LDA to prevent thermal runaway during lithiation.
- Solvent Recovery : Distillation loops to reclaim DMF and THF, reducing environmental impact.
- Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progress via FTIR spectroscopy, ensuring consistent API quality.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzofuropyrimidinone core followed by functionalization. Key steps include:
- Core formation : Cyclocondensation of substituted furan and pyrimidine precursors under reflux with solvents like DMF or acetonitrile.
- Acetamide coupling : Reaction with 3,4-dimethylphenylamine using coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
- Optimization : Temperature control (70–90°C) and pH adjustment (neutral to slightly basic) improve yields. Monitoring via TLC/HPLC ensures purity .
Table 1: Key Reaction Parameters
| Step | Solvent | Temperature | Key Reagents |
|---|---|---|---|
| Core formation | DMF | 80°C | K₂CO₃, furan derivative |
| Acetamide coupling | Acetonitrile | RT | EDC, HOBt |
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., furan methylene at δ 4.2–4.5 ppm) and confirms aromatic substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~490) .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In vitro screening : Use kinase inhibition assays (e.g., EGFR or VEGFR2) at 10 µM to identify target engagement .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Measure in PBS/DMSO mixtures to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can reaction yields be optimized when modifying substituents on the benzofuropyrimidinone core?
Substituent effects are significant:
- Electron-withdrawing groups (e.g., -Cl) on the phenyl ring reduce steric hindrance, improving coupling efficiency by 15–20% .
- Bulky groups (e.g., furan-2-ylmethyl) require longer reaction times (24–48 hrs) and elevated temperatures (90°C) .
- Table 2: Substituent Impact on Yield
| Substituent | Yield Range | Key Condition Adjustment |
|---|---|---|
| 3,4-Dimethylphenyl | 60–70% | RT, 12 hrs |
| 4-Fluorophenyl | 75–85% | 50°C, 24 hrs |
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolic stability : Compare hepatic microsomal half-life (e.g., human vs. murine) to explain species-specific discrepancies .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to model binding to kinase ATP pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .
- QSAR modeling : Corrogate substituent electronegativity with IC₅₀ values to design analogs .
Methodological Notes
- Data rigor : Triangulate structural data (NMR + HRMS + XRD if available) to minimize misassignment .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals for animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
